2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid
Description
Properties
IUPAC Name |
2-(1,4-dioxan-2-ylmethyl)-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O4/c9-8(10,11)6(7(12)13)3-5-4-14-1-2-15-5/h5-6H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIKSOQPKGGKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CC(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid typically involves the reaction of 1,4-dioxane with a suitable trifluoropropanoic acid derivative. One common method includes the use of a Grignard reagent, where 1,4-dioxane is reacted with a trifluoropropanoic acid chloride in the presence of a base such as magnesium . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps like distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in formic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential as an inhibitor of specific biological targets. Similar compounds have been studied for their ability to inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating various cellular processes including insulin signaling and cancer progression.
- Case Study : Research has shown that small molecule inhibitors targeting low molecular weight PTPs can enhance insulin sensitivity and lower glucose levels in diabetic models, indicating that derivatives of 2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid may serve as effective therapeutic agents against type 2 diabetes .
Synthesis of Fluorinated Compounds
The trifluoropropanoic acid moiety is valuable in the synthesis of fluorinated organic molecules. Fluorinated compounds often exhibit enhanced biological activity and stability.
- Application : The compound can be utilized as a building block in the synthesis of homochiral β-CF3 alcohols through catalytic stereoconvergent methods. This application highlights its role in developing new chiral drugs with improved efficacy .
Material Science
The dioxane component may enhance the solubility and compatibility of the compound with various polymers and materials.
- Potential Use : Incorporating this compound into polymer matrices could improve mechanical properties or introduce specific functionalities, making it suitable for applications in coatings or drug delivery systems.
Mechanism of Action
The mechanism of action of 2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a similar dioxane ring structure but different functional groups.
5-Ethyl-5-hydroxymethyl-1,3-dioxane: Another compound with a dioxane ring, known for its cytotoxic and antioxidant properties.
Uniqueness
2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications .
Biological Activity
2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid is a compound that has gained attention in recent years due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₉H₈F₃O₄
- CAS Number : 2229178-37-2
- Molecular Weight : 238.15 g/mol
Research indicates that this compound may act through several biological pathways:
- NLRP3 Inhibition : The compound has been identified as a potential inhibitor of the NLR family pyrin domain containing 3 (NLRP3) inflammasome. This pathway is crucial in mediating inflammatory responses and has implications for various inflammatory diseases .
- Cytokine Modulation : In vitro studies have demonstrated that this compound can modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6 from peripheral blood mononuclear cells (PBMCs). Specifically, it has shown a significant reduction in TNF-α production at higher concentrations .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated using various cancer cell lines. The results suggest that the compound exhibits selective cytotoxicity against certain tumor cells while sparing normal cells. The following table summarizes the antiproliferative effects observed:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | 5 |
| MCF-7 (Breast Cancer) | 20 | 4 |
| A549 (Lung Cancer) | 18 | 6 |
Anti-inflammatory Activity
In studies involving PBMCs stimulated with lipopolysaccharides (LPS), the compound significantly inhibited the production of TNF-α and IL-6. The following findings were noted:
- At a concentration of 100 µg/mL , TNF-α levels decreased by approximately 44% to 60% compared to control groups.
- IL-6 levels remained stable with certain derivatives, indicating a selective modulation rather than a broad-spectrum anti-inflammatory effect.
Study on NLRP3 Inhibition
A recent study highlighted the effectiveness of this compound as an NLRP3 inhibitor in a murine model of gout. The compound was administered to mice with induced gouty arthritis, resulting in reduced inflammation and joint swelling compared to untreated controls. Histological analyses confirmed decreased infiltration of inflammatory cells in treated mice .
Clinical Implications
Given its ability to modulate inflammatory responses and inhibit tumor cell proliferation, this compound shows promise for further development as a therapeutic agent for conditions such as:
- Chronic inflammatory diseases (e.g., rheumatoid arthritis)
- Certain types of cancer
- Metabolic disorders linked to NLRP3 activation
Q & A
Q. What are the common synthetic routes for 2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid, and how are they optimized?
Methodological Answer: Synthesis typically involves esterification or asymmetric reduction strategies. For example:
- Esterification: Methyl or ethyl esters of trifluoropropanoic acid derivatives (e.g., Ethyl 3,3,3-trifluoropropanoate) can serve as intermediates. Reaction conditions (e.g., acid catalysts, anhydrous environments) are critical to avoid hydrolysis .
- Asymmetric Reduction: Chiral oxazaborolidine catalysts can reduce imino esters of trifluoropropanoic acid derivatives to yield enantiomerically enriched products. Optimization parameters include solvent polarity (toluene preferred), low temperatures (−20°C), and substrate modifications (e.g., aryl substituents on imine groups) to achieve higher enantiomeric excess (up to 62% ee) .
Q. How is structural characterization performed for this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR is essential for tracking fluorinated groups (δ −70 to −80 ppm for CF₃). ¹H/¹³C NMR resolves the 1,4-dioxane ring protons (δ 3.5–4.5 ppm) and methylene linkages .
- Mass Spectrometry (GC-MS): Used to confirm molecular ions (e.g., m/z 142 for methyl esters) and detect metabolic byproducts like trifluorolactic acid .
- X-Ray Crystallography: Determines absolute configuration of enantiomers when derivatized with chiral auxiliaries (e.g., camphorsulfonyl groups) .
Q. What stability considerations are critical under varying pH and temperature conditions?
Methodological Answer:
- pH Sensitivity: The trifluoropropanoic acid moiety is prone to decarboxylation under strongly basic conditions (pH >10). Stability studies recommend neutral to mildly acidic buffers (pH 5–7) for storage .
- Thermal Stability: Decomposition occurs above 150°C, with defluorination observed in polar aprotic solvents (e.g., DMF) under reflux. Low-temperature storage (−20°C) in inert atmospheres is advised .
Advanced Questions
Q. How do β-lyase-dependent metabolic pathways influence the biotransformation of this compound?
Methodological Answer:
- Glutathione Conjugation: Analogous to Compound A metabolism, the compound may undergo glutathione S-transferase-mediated conjugation, forming cysteine S-conjugates. Subsequent β-lyase cleavage releases reactive thiol intermediates (e.g., trifluoropropanethiols), which hydrolyze to stable acids like 3,3,3-trifluoropropanoic acid .
- Species-Specific Metabolism: Rat and human in vitro models (e.g., liver microsomes) can identify species-dependent differences in metabolite profiles. Urinary detection via GC-MS confirms terminal metabolites such as trifluorolactic acid .
Q. What reaction mechanisms explain defluorination in trifluoropropanoic acid derivatives?
Methodological Answer:
- Enolate Formation: Under basic conditions (e.g., Cs₂CO₃ in DMSO), enolization at the α-position facilitates defluorination, yielding difluoropropenoates. Isotopic labeling (¹⁸O) studies confirm nucleophilic attack by water or alcohols at the β-fluorine position .
- Electrophilic Substitution: Fluorine loss is accelerated in the presence of soft nucleophiles (e.g., thiols), forming thioether byproducts. Computational modeling (DFT) predicts transition states for defluorination pathways .
Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?
Methodological Answer:
- Chiral Catalysts: Oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata) enable asymmetric reduction of imino esters, with enantioselectivity influenced by steric hindrance (e.g., ortho-substituted aryl groups on the imine) .
- Chromatographic Separation: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers via HPLC. Mobile phase optimization (hexane/isopropanol) enhances resolution .
Q. How should contradictory data on metabolic byproducts be analyzed?
Methodological Answer:
- Metabolite Identification: Conflicting reports on byproducts (e.g., trifluorolactic acid vs. thioacylating agents) require cross-validation using orthogonal techniques:
- Enzyme Inhibition Studies: Co-administration of β-lyase inhibitors (e.g., aminooxyacetic acid) clarifies enzymatic contributions to metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
